molecular formula C13H19NO2 B8271938 Methyl 6-(phenylamino)hexanoate

Methyl 6-(phenylamino)hexanoate

Cat. No.: B8271938
M. Wt: 221.29 g/mol
InChI Key: ZXFNBPSRQPOCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(phenylamino)hexanoate is a methyl ester derivative featuring a phenylamino (-NH-C₆H₅) group at the sixth carbon of a hexanoate backbone. Such compounds are intermediates in medicinal chemistry and material science, with applications in fluorescent labeling , enzyme inhibition , and antibacterial agents .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 6-anilinohexanoate

InChI

InChI=1S/C13H19NO2/c1-16-13(15)10-6-3-7-11-14-12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3

InChI Key

ZXFNBPSRQPOCCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Oxohexanoate ()

  • Structure: Features a ketone (oxo) group at position 6 instead of phenylamino.
  • Synthesis : Prepared via esterification of adipic acid semialdehyde.
  • Key Differences: The oxo group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Grignard reactions).
  • Applications : Intermediate in organic synthesis for aldehydes and polyesters .

Methyl 6-Aminohexanoate ()

  • Structure : Primary amine (-NH₂) at position 4.
  • Synthesis : Often isolated as a hydrochloride salt (74% yield) via catalytic hydrogenation or reduction .
  • Key Differences: The primary amine is more basic and nucleophilic than the secondary phenylamino group, influencing solubility (higher water solubility in protonated form) and reactivity (e.g., in peptide coupling).
  • Applications : Precursor for nylon-6, drug delivery systems, and biodegradable polymers .

Ethyl 6-((4-Formylphenyl)(Methyl)Amino)Hexanoate ()

  • Structure: Combines a formyl (-CHO) and methylamino (-N(CH₃)-) group on the phenyl ring.
  • Synthesis : Synthesized via Vilsmeier-Haack formylation (73% yield) using DMF and POCl₃ .
  • Key Differences: The formyl group enables Schiff base formation, useful in fluorescent probes. The methylamino group reduces steric hindrance compared to phenylamino.
  • Applications : Fluorescent labeling of biomolecules .

Methyl 6-[4-(Naphthalen-1-yl)Phenoxy]Hexanoate ()

  • Structure: Naphthyl-phenoxy substituent at position 5.
  • Synthesis : Enzymatic acylation with vitamin C yielded <4% product due to ester cleavage, highlighting structural sensitivity in reactions .
  • Key Differences : The bulky naphthyl group improves lipophilicity but reduces enzymatic compatibility.
  • Applications : Hyaluronidase inhibitors in cancer research .

Table 1: Key Properties of Methyl 6-(Phenylamino)hexanoate and Analogs

Compound Substituent(s) Yield (%) Key Spectral Data (NMR/IR) Applications
This compound Phenylamino N/A δ 7.27–6.55 (Ar-H, m) Drug design, enzyme inhibition
Methyl 6-oxohexanoate Oxo N/A Carbonyl C=O stretch: ~1740 cm⁻¹ Synthetic intermediate
Methyl 6-aminohexanoate HCl Amino 74 δ 4.73 (CH, t, J=6.2 Hz) Polymers, drug delivery
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate Formyl, methylamino 73 Aldehyde C=O stretch: ~1720 cm⁻¹ Fluorescent probes
Methyl 6-acetoxyhexanoate Acetoxy N/A Ester C=O stretch: ~1740 cm⁻¹ Lipophilic drug formulations

Key Observations:

  • Reactivity: Phenylamino derivatives exhibit moderate nucleophilicity, while oxo and formyl groups increase electrophilicity.
  • Solubility: Amino and hydroxyl derivatives (e.g., Methyl 6-hydroxyhexanoate ) are more water-soluble due to hydrogen bonding.
  • Biological Activity: Schiff base derivatives (e.g., compound 5f ) show antibacterial activity, whereas bulky aromatic derivatives (e.g., naphthyl-phenoxy ) inhibit enzymes.

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